2-Hydroxy-5-iodo-4-methylbenzoic acid
Overview
Description
2-Hydroxy-5-iodo-4-methylbenzoic acid is an organic compound characterized by the presence of a hydroxyl group (-OH), an iodine atom (I), and a methyl group (CH₃) attached to a benzoic acid core structure
Synthetic Routes and Reaction Conditions:
Halogenation and Hydroxylation: The compound can be synthesized through the halogenation of 4-methylbenzoic acid followed by hydroxylation
Grignard Reaction: Another method involves the use of Grignard reagents to introduce the iodine and hydroxyl groups sequentially.
Industrial Production Methods: Industrial production typically involves large-scale halogenation and hydroxylation reactions under controlled conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and ketones.
Reduction: Reduction reactions can convert the iodine atom to an iodide, resulting in different chemical properties.
Substitution: Substitution reactions, particularly nucleophilic substitution, can replace the iodine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) can be employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Iodides.
Substitution: Various substituted benzoic acids.
Scientific Research Applications
2-Hydroxy-5-iodo-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used as a labeling agent in biological studies to track the movement of molecules within cells.
Medicine: It has potential use in the development of pharmaceuticals, particularly in the design of new drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Hydroxy-5-iodo-4-methylbenzoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Hydroxybenzoic Acid (Salicylic Acid): Similar in structure but lacks the iodine and methyl groups.
4-Methylbenzoic Acid: Lacks the hydroxyl and iodine groups.
2-Iodo-4-methylbenzoic Acid: Similar but with the positions of the hydroxyl and iodine groups reversed.
This comprehensive overview highlights the significance of 2-Hydroxy-5-iodo-4-methylbenzoic acid in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
2-hydroxy-5-iodo-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMZYHSBLJWZDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460614 | |
Record name | 2-hydroxy-5-iodo-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850146-83-7 | |
Record name | 2-hydroxy-5-iodo-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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